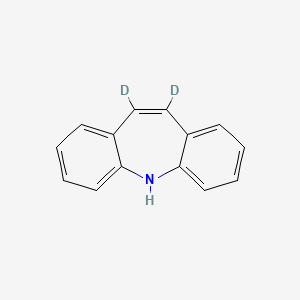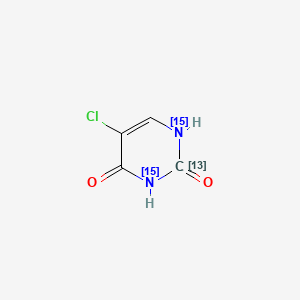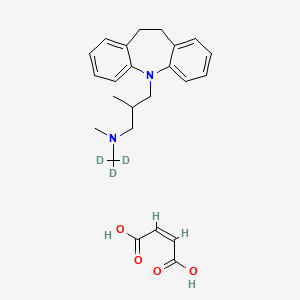
Trimipramine-D3 Maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimipramine-D3 Maleate is a labeled salt of Trimipramine, which is a tricyclic antidepressant (TCA) used for the treatment of depression . It is also a serotonin transport blocker .
Molecular Structure Analysis
Trimipramine-D3 Maleate has a molecular formula of C20H23D3N2 • C4H4O4 and a formula weight of 413.5 . The Trimipramine cation contains a seven-membered azepine ring with two fused benzene rings .
Physical And Chemical Properties Analysis
Trimipramine-D3 Maleate is an almost odorless, white or slightly cream-colored, crystalline substance . It is very slightly soluble in ether and water, is slightly soluble in ethyl alcohol and acetone, and freely soluble in chloroform and methanol at 20° C .
科学的研究の応用
Crystallographic Analysis
The crystal structure of Trimipramine-D3 Maleate has been elucidated, revealing intricate details about its molecular configuration. This compound crystallizes with four independent cation-anion pairs in the asymmetric unit, showcasing a seven-membered azepine ring fused with two benzene rings. The study highlights the significance of intermolecular and intramolecular hydrogen bonds in determining the molecular packing and the twist angles of the mean planes of the benzene rings. This crystallographic analysis is essential for understanding the molecular basis of Trimipramine-D3 Maleate's interactions and its physicochemical properties (Jasinski et al., 2010).
Protonation and NMR Spectroscopy
Research using NMR spectroscopy has investigated the protonation of Trimipramine salts, including the maleate form. This study provides insights into how counter ions affect the protonation of Trimipramine under various conditions, using different spectroscopy techniques. Such research is crucial for understanding the chemical behavior and interaction mechanisms of Trimipramine-D3 Maleate at the molecular level (Somashekar et al., 2005).
Thermal Decomposition Studies
Investigations into the thermal decomposition of Trimipramine-D3 Maleate provide valuable data on its stability and decomposition kinetics. The study of kinetic parameters and thermodynamic functions under various conditions contributes to a deeper understanding of the compound's stability, which is crucial for its storage, handling, and formulation (Abu-eittah & Kamel, 2003).
Analytical Method Development
Research has also focused on developing sensitive analytical methods for determining Trimipramine-D3 Maleate in biological matrices. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed, showcasing the importance of precise, accurate measurement techniques for this compound in clinical and pharmacological studies (Koganti et al., 2015).
作用機序
Target of Action
Trimipramine-D3 Maleate primarily targets the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT) . It also interacts with the human organic cation transporters (hOCT1, hOCT2, and hOCT3), which are expressed in the brain and are known to be involved in the uptake of monoamines .
Mode of Action
Trimipramine-D3 Maleate’s mode of action differs from other tricyclic antidepressants. It acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus .
Biochemical Pathways
The affected biochemical pathways involve the neurotransmitters norepinephrine and serotonin. The drug’s action leads to increased noradrenaline production due to desensitization of a2 receptors . It is also thought that tricyclic antidepressants like Trimipramine-D3 Maleate modulate anti-pain opioid systems in the CNS via an indirect serotonergic route .
Pharmacokinetics
It is known that tricyclic antidepressants accumulate in the brain (up to tenfold), which may contribute to their antidepressant action .
Result of Action
The primary result of Trimipramine-D3 Maleate’s action is the alleviation of symptoms of depression . It is also known to have an anxiety-reducing sedative component to its action .
Safety and Hazards
Trimipramine-D3 Maleate is not approved for use in pediatric patients . It may increase the risk of suicidal thinking and behavior in children, adolescents, and young adults with major depressive disorder and other psychiatric disorders . Side effects may include dizziness, drowsiness, difficulty urinating, headache, weakness, changes in appetite/weight, dry mouth, blurred vision, and constipation .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHCKHAXOUQOS-QWPULOJDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


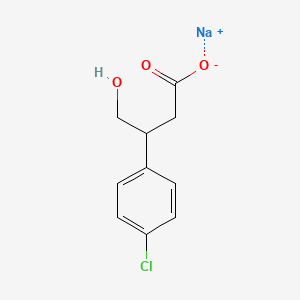
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)



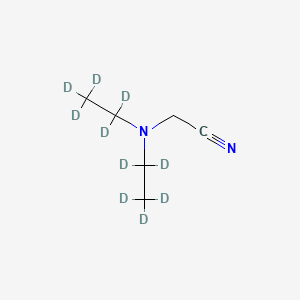

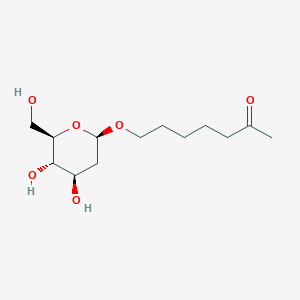
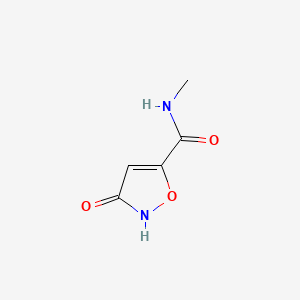
![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
